molecular formula C34H56FeNO2P B14761147 (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene

(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene

Cat. No.: B14761147
M. Wt: 597.6 g/mol
InChI Key: YHXZKBZFJXKYBS-OULMZRCMSA-N
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Description

(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene derivative This compound is notable for its unique structure, which includes a ferrocene core substituted with phosphino and dimethylamino groups

Preparation Methods

The synthesis of (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene typically involves several steps:

Chemical Reactions Analysis

(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene undergoes various chemical reactions:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: Reduction reactions can revert ferrocenium ions back to the ferrocene state.

    Substitution: The phosphino and dimethylamino groups can participate in substitution reactions, often facilitated by specific reagents and conditions.

    Common Reagents: Typical reagents include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but often include modified ferrocene derivatives.

Scientific Research Applications

(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene involves its interaction with molecular targets through its phosphino and dimethylamino groups. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of transition states, thereby lowering the activation energy of reactions.

Comparison with Similar Compounds

(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene can be compared with other ferrocene derivatives:

    Similar Compounds: Other ferrocene derivatives include compounds with different substituents such as methyl, ethyl, or phenyl groups.

Properties

Molecular Formula

C34H56FeNO2P

Molecular Weight

597.6 g/mol

IUPAC Name

(1R)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C27H40NO2P.C5H10.2CH3.Fe/c1-17-13-22(14-18(2)26(17)29-8)31(23-15-19(3)27(30-9)20(4)16-23)25-12-10-11-24(25)21(5)28(6)7;1-2-4-5-3-1;;;/h13-16,21,24-25H,10-12H2,1-9H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1

InChI Key

YHXZKBZFJXKYBS-OULMZRCMSA-N

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2]

Origin of Product

United States

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